molecular formula C12H6Cl3N3 B1363549 2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile CAS No. 209412-06-6

2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile

Cat. No. B1363549
CAS RN: 209412-06-6
M. Wt: 298.6 g/mol
InChI Key: PFYNTACQTVXRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile, commonly known as 2CPAC, is a heterocyclic compound used as a synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other compounds. 2CPAC has a wide range of applications in scientific research, including in the fields of biochemistry and physiology.

Scientific Research Applications

  • Corrosion Inhibition in Steel

    • Research has shown that compounds like 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile demonstrate effectiveness in inhibiting the corrosion of mild steel in acidic environments. This is attributed to the presence of nitrogen atoms and unsaturated groups in their molecules, which interact chemically with the steel surface, involving both physisorption and chemisorption (Mashuga, Olasunkanmi, & Ebenso, 2017).
  • Synthesis and Molecular Docking for Pharmaceutical Applications

    • Novel pyridine derivatives, including those based on 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, have been synthesized and evaluated for their binding energies with target proteins. These compounds have exhibited antimicrobial and antioxidant activity, highlighting their potential in pharmaceutical research (Flefel et al., 2018).
  • Analgesic Agent Development

    • A study explored the synthesis of derivatives of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles for use as analgesic agents. These compounds have shown moderate to good analgesic activity in preliminary studies, suggesting potential for further investigation in pain management (Aggarwal, Kaushik, Kumar, & Saini, 2020).
  • Oximino Compounds in Carbonyl Reductase Inhibition

    • Research has identified oximino(2,6-dichlorophenyl)acetonitrile as a powerful inhibitor of the Carbonyl Reductase enzyme, which is involved in developing resistance to anticancer treatments. This compound has been characterized using various methods, including X-ray analysis, demonstrating its potential in cancer research (Amankrah et al., 2021).
  • Synthesis of Heterocyclic Compounds

    • A modified method for preparing alpha-aryl-alpha-(pyridazin-3-yl)-acetonitriles, including 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, has been developed. This method is simple and safe, leading to new derivatives of pyrimido[1,6-b]pyridazin-6,8-dione, which are significant in the development of various heterocyclic compounds (Herold et al., 2007).

properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3N3/c13-8-2-1-3-9(14)12(8)7(6-16)10-4-5-11(15)18-17-10/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYNTACQTVXRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C#N)C2=NN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373066
Record name (6-Chloropyridazin-3-yl)(2,6-dichlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209412-06-6
Record name (6-Chloropyridazin-3-yl)(2,6-dichlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile
Reactant of Route 3
2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile
Reactant of Route 4
2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile
Reactant of Route 6
2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.